alpha-Angelica lactone

Catalog No.
S589639
CAS No.
591-12-8
M.F
C5H6O2
M. Wt
98.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Angelica lactone

CAS Number

591-12-8

Product Name

alpha-Angelica lactone

IUPAC Name

5-methyl-3H-furan-2-one

Molecular Formula

C5H6O2

Molecular Weight

98.1 g/mol

InChI

InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2H,3H2,1H3

InChI Key

QOTQFLOTGBBMEX-UHFFFAOYSA-N

SMILES

CC1=CCC(=O)O1

Solubility

soluble in alcohol, slightly soluble in wate

Synonyms

alpha-angelicalactone, angelica lactone, angelica lactone, (alpha)-isomer, angelica lactone, (beta)-isomer

Canonical SMILES

CC1=CCC(=O)O1

Alpha-Angelica lactone is a cyclic ester, specifically a lactone derived from the natural compound angelica. It has the molecular formula C₇H₈O₂ and a molecular weight of 128.14 g/mol. This compound features a five-membered ring structure, which is characteristic of lactones, and is known for its pleasant aroma and flavor profile. Alpha-Angelica lactone is often utilized in the food and fragrance industries due to these properties, and it also serves as a valuable intermediate in organic synthesis.

Alpha-Angelica lactone is believed to exert its potential anticarcinogenic effects by increasing the activity of glutathione-S-transferase (GST) and UDP-glucuronosyltransferase (UGT) enzymes []. These enzymes help detoxify harmful substances in the body. The exact mechanism by which it activates these enzymes is still under investigation [].

Toxicity

Limited data exists on the oral toxicity of alpha-Angelica lactone. However, the Food and Drug Administration (FDA) has listed it as Generally Recognized As Safe (GRAS) for use as a flavoring agent [].

Flammability

Alpha-Angelica lactone has a flash point of 74°C, indicating moderate flammability [].

Natural Occurrence and Chemical Properties

Alpha-Angelica lactone is a naturally occurring organic compound classified as an angelica lactone and a butenolide. It is found in various plants, including Norway spruce (Picea abies), tamarind (Tamarindus indica), and bearberry (Arctostaphylos uva-ursi) [].

This compound exhibits several key properties relevant to scientific research:

  • Chemical formula: C5H6O2 []
  • Molecular weight: 98.10 g/mol []
  • CAS number: 591-12-8 []
  • Appearance: Colorless liquid
  • Boiling point: 55-56 °C at 12 mmHg
  • Melting point: 13-17 °C
  • Density: 1.092 g/mL at 25 °C

Potential Applications in Organic Synthesis

Alpha-Angelica lactone demonstrates potential as a building block in organic synthesis due to its reactive cyclic structure. Research explores its use in:

  • Asymmetric synthesis: Studies investigate the use of alpha-angelica lactone in the development of new methodologies for the asymmetric synthesis of complex molecules. For example, research explores its use in the creation of Morita-Baylis-Hillman carbonates, which possess valuable pharmaceutical properties.

Research on Biological Activity

While the full extent of its biological activity remains under investigation, alpha-angelica lactone has shown:

  • Lactonase activity: Research suggests that alpha-angelica lactone might act as a substrate for the enzyme paraoxonase-1 (PON1), which plays a role in various biological processes.
, making it a versatile compound in synthetic organic chemistry. Notably, it can undergo ozonolysis, which allows for the production of malonic acid and malonates, highlighting its utility in generating industrially relevant intermediates . Additionally, alpha-Angelica lactone can act as a catalyst in oxidation reactions; for instance, it has been used to oxidize pyrrolidines to γ-lactams efficiently . Furthermore, it can facilitate the oxidation of benzylic sp³ C–H bonds under optimized conditions .

Research indicates that alpha-Angelica lactone exhibits various biological activities. It has been studied for its potential antimicrobial properties and may possess anti-inflammatory effects. The compound's interactions with biological systems make it an interesting candidate for further pharmacological studies, although more extensive research is necessary to fully elucidate its mechanisms of action.

Alpha-Angelica lactone can be synthesized through several methods:

  • From Levulinic Acid: One common method involves the reaction of levulinic acid with phosphoric acid at elevated temperatures (around 150 °C) to yield alpha-Angelica lactone .
  • Catalytic Asymmetric Vinylogous Conjugate Addition: This method allows for the direct catalytic addition to α,β-unsaturated thioamides .
  • Ozonolysis: As mentioned earlier, ozonolysis can convert alpha-Angelica lactone into other valuable compounds like malonates .

These synthesis routes emphasize the compound's versatility and importance in organic synthesis.

Alpha-Angelica lactone finds applications across various fields:

  • Food Industry: It is used as a flavoring agent due to its pleasant aroma.
  • Fragrance Industry: Its aromatic properties make it suitable for use in perfumes and scented products.
  • Organic Synthesis: It serves as an important intermediate for synthesizing other chemical compounds, including pharmaceuticals and agrochemicals.

Studies on the interactions of alpha-Angelica lactone with other chemical species have demonstrated its potential as a catalyst in various reactions. For instance, its role in facilitating oxidation reactions underscores its utility in synthetic pathways . Additionally, research into its biological interactions suggests that it may influence certain metabolic pathways, warranting further investigation into its pharmacological potential.

Alpha-Angelica lactone shares structural similarities with several other lactones and cyclic esters. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Gamma-ValerolactoneC₅H₈O₂Used as a biofuel and solvent; derived from biomass
Delta-DecalactoneC₁₀H₁₈O₂Known for its sweet odor; used in fragrances
Beta-ButyrolactoneC₄H₈O₂Common solvent and precursor in organic synthesis
CaprolactamC₆H₁₁NOPrecursor to nylon; exhibits different reactivity

Uniqueness of Alpha-Angelica Lactone

Alpha-Angelica lactone's unique five-membered ring structure sets it apart from these similar compounds. Its specific reactivity patterns, particularly in catalytic processes and its aromatic properties, make it particularly valuable in both industrial applications and organic synthesis. The ability to derive useful intermediates through reactions involving alpha-Angelica lactone further emphasizes its significance within chemical research and applications.

The traditional synthesis of alpha-angelica lactone primarily relies on the thermal dehydration of levulinic acid, a well-established method that has been refined over decades of industrial application [5]. The most significant breakthrough in this approach was demonstrated through vacuum distillation processes, where levulinic acid undergoes intramolecular cyclization under controlled temperature and pressure conditions [5]. The optimal reaction parameters involve pot temperatures between 150 and 175 degrees Celsius under vacuum pressures ranging from 17 to 50 millimeters of mercury absolute [5].

The mechanism of this transformation involves the formation of an intermediate closed ring structure, where the carboxylic acid group of levulinic acid attacks the ketone carbon, resulting in the elimination of water and formation of the five-membered lactone ring [5]. This process achieves remarkably high conversion rates, with studies reporting up to 90% theoretical conversion of levulinic acid to alpha-angelica lactone under optimized conditions [5].

Table 1: Traditional Synthesis Conditions for Alpha-Angelica Lactone from Levulinic Acid

ParameterOptimal RangeConversion RateReference
Temperature (°C)150-17590% [5]
Pressure (mm Hg)17-50- [5]
Residence Time4 hours- [5]
Beta-isomer Formation<5%- [5]

The continuous distillation approach has proven particularly effective for large-scale production, employing packed columns with inert, non-catalytic materials such as porcelain saddles [5]. This method maintains overhead distillate temperatures below 120 degrees Celsius to prevent degradation and minimize beta-angelica lactone formation [5]. The process generates a distillate comprising alpha-angelica lactone and water, which can be efficiently separated using standard liquid-liquid extraction techniques [5].

Alternative traditional methods include acid-catalyzed approaches, though these have largely been superseded by catalyst-free vacuum distillation due to superior selectivity and reduced environmental impact [5]. The acid-catalyzed routes typically employ phosphoric acid as a catalyst but suffer from lower yields and increased formation of undesired beta-isomer [5].

Catalytic Cyclization Approaches

Modern catalytic cyclization approaches have significantly expanded the synthetic toolkit for alpha-angelica lactone production, offering enhanced selectivity and milder reaction conditions compared to traditional thermal methods [1] [14] [22]. Heterogeneous catalytic systems have emerged as particularly promising alternatives, utilizing various solid acid catalysts to facilitate the cyclization of levulinic acid derivatives [14] [22].

Zeolite-based catalysts represent a major advancement in this field, with Beta zeolites modified with zirconium and aluminum showing exceptional performance for the conversion of levulinic acid to alpha-angelica lactone [24]. The Zr-Al-Beta catalyst demonstrates stable continuous production capabilities, achieving over 90% conversion rates under mild conditions of 150 degrees Celsius [24]. These catalysts operate through a bifunctional mechanism, combining Lewis acid sites for substrate activation with Brønsted acid sites for proton transfer during the cyclization process [24].

Table 2: Catalytic Cyclization Systems for Alpha-Angelica Lactone Production

Catalyst TypeTemperature (°C)Conversion (%)Selectivity (%)Contact TimeReference
Zr-Al-Beta150>90-5 min·g·mL⁻¹ [24]
Amberlyst 367510094120 min [14]
HeteropolyacidsVariable->99Variable [22]
HPW/Zr-Beta140--6 hours [1]

Heteropolyacid catalysts have demonstrated remarkable selectivity in alpha-angelica lactone synthesis, with trifloaluminate ionic liquids supported on carbon nanotubes achieving unprecedented selectivities exceeding 99% [11]. These catalysts operate under relatively mild conditions, requiring only 60 degrees Celsius and achieving full conversion within 60 minutes at catalyst loadings as low as 0.1 mol% [11]. The superior performance stems from the optimal balance of Lewis and Brønsted acid sites, which inhibits byproduct formation while promoting selective cyclization [11].

Metal-organic framework catalysts have also shown promise in this application, with hafnium and zirconium-based frameworks derived from biobased furandicarboxylic acid demonstrating superior performance compared to conventional zeolites [21]. The nanohybrid catalysts exhibit enhanced accessibility to active sites due to their higher external surface area to total surface area ratios, facilitating improved substrate-catalyst interactions [21].

Green Chemistry Approaches in Industrial Production

Green chemistry methodologies for alpha-angelica lactone production have gained significant attention as industries seek to minimize environmental impact while maintaining economic viability [8] [9] [21]. The development of solvent-free synthesis routes represents a major advancement in this direction, eliminating the need for volatile organic compounds while achieving comparable or superior yields [4] [18].

The isomerization-distillation approach exemplifies green chemistry principles by utilizing base-catalyzed equilibration followed by selective separation [4] [18]. This method employs triethylamine as a mild base catalyst to promote the formation of beta-angelica lactone from the alpha-isomer, followed by vacuum distillation to obtain a 90:10 mixture of beta to alpha-angelica lactone in 88% yield on a 100-gram scale [4] [18]. The process operates under solvent-free conditions and generates only minimal waste streams [4].

Table 3: Green Chemistry Metrics for Alpha-Angelica Lactone Production Methods

MethodAtom Economy (%)E-FactorSolvent UsageYield (%)Reference
Solvent-free isomerization95LowNone88 [4] [18]
Ionic liquid catalysis>90Very LowRecyclable>99 [11]
DBU/CO₂/DMSO system85ModerateGreen solventsVariable [8]

Ionic liquid-based catalytic systems have emerged as particularly sustainable alternatives, offering complete catalyst recyclability with no observed leaching over multiple reaction cycles [11]. The trifloaluminate ionic liquids supported on multiwalled carbon nanotubes can be reused at least six times without loss of activity or selectivity, significantly reducing the environmental footprint of the production process [11].

The integration of carbon dioxide as a reaction medium represents another innovative green chemistry approach [8]. The development of switchable solvent systems utilizing carbon dioxide with organic bases allows for easy product separation and catalyst recovery while minimizing organic solvent consumption [8]. These systems demonstrate the feasibility of using renewable carbon dioxide as both a reaction medium and separation aid [8].

Enzymatic approaches have also shown promise for sustainable alpha-angelica lactone production [10] [27]. The use of flavin-dependent ene-reductases from the Old Yellow Enzyme family enables the isomerization of alpha-angelica lactone to its beta-isomer under mild aqueous conditions without requiring expensive cofactors [10] [27]. This biocatalytic approach operates at room temperature and can be scaled to preparative levels, offering a truly green alternative to chemical methods [10].

Purification Techniques and Isomer Separation

The purification of alpha-angelica lactone presents unique challenges due to the tendency of the compound to undergo isomerization during separation processes [17] [28] [29]. The three isomeric forms of angelica lactone (alpha, beta, and gamma) exist in dynamic equilibrium, with the distribution affected by temperature, pH, and other environmental factors [28]. This equilibrium behavior necessitates careful selection of purification conditions to maintain desired isomeric purity [28].

Vacuum distillation remains the most widely employed purification technique for alpha-angelica lactone, operating under reduced pressure to minimize thermal isomerization [2] [5] [18]. The optimal distillation conditions involve pressures of 6 × 10⁻² millibar with distillation temperatures between 38-42 degrees Celsius for the alpha-isomer fraction [2]. This approach enables the separation of alpha and beta isomers based on their different volatilities, with the alpha-isomer typically distilling at lower temperatures [2].

Table 4: Purification Methods and Isomeric Purity Achieved

MethodOperating ConditionsAlpha Purity (%)Beta Purity (%)Recovery (%)Reference
Vacuum Distillation6×10⁻² mbar, 38-42°C>9590-95>80 [2]
HPLC SeparationNewcrom R1 column>99-Variable [29]
Liquid-Liquid ExtractionGirard's P reagent>99->90 [17]
Fractional Distillation20 mm Hg, Variable TVariableVariableVariable [5]

High-performance liquid chromatography has proven effective for analytical and preparative separation of angelica lactone isomers [29]. The use of reverse-phase columns such as Newcrom R1 with mobile phases containing acetonitrile, water, and phosphoric acid enables baseline separation of the isomers [29]. This method is particularly valuable for analytical applications and can be scaled for preparative isolation of high-purity isomers [29].

Innovative liquid-liquid extraction methods using specialized reagents have shown remarkable success in achieving chromatography-free purification [17]. The application of Girard's P reagent in ethanol-acetic acid mixtures (90:10 volume ratio) enables selective extraction of levulinate derivatives while leaving alcohols in the organic phase [17]. This approach achieves recoveries exceeding 90% with enantiomeric purities greater than 99%, eliminating the need for column chromatography and associated solvent waste [17].

The development of reactive separation techniques has provided an elegant solution to the isomerization challenge [17]. By utilizing the different chemical reactivities of the alpha and beta isomers, selective derivatization followed by extraction enables effective separation while preserving stereochemical integrity [17]. These methods are particularly valuable in enzymatic kinetic resolution applications where maintenance of optical purity is critical [17].

Temperature-controlled crystallization has also been explored as a purification method, though its application is limited by the relatively low melting points of the angelica lactone isomers [28]. The technique requires careful control of cooling rates and seeding procedures to achieve satisfactory separation efficiency [28].

Physical Description

clear, light to dark yellow liquid with a sweet herbaceous odour reminiscent of tobacco

XLogP3

0.6

Density

1.084 (20°/20°)

Melting Point

18.0 °C

UNII

29CRF6L9C5

GHS Hazard Statements

Aggregated GHS information provided by 1556 companies from 4 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

591-12-8

Wikipedia

Alpha-Angelica lactone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2(3H)-Furanone, 5-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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